2-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide
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Overview
Description
2-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as MPAA and has been studied extensively due to its potential applications in various scientific fields.
Scientific Research Applications
MPAA has been studied for its potential applications in various scientific fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, MPAA has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of MPAA is not fully understood. However, it is believed to interact with the mu-opioid receptor and inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. This results in the activation of the reward system in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAA has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MPAA in lab experiments is its well-characterized pharmacological profile. It has been extensively studied and its mechanism of action is well understood. However, one limitation of using MPAA in lab experiments is its potential for abuse. It is important to handle MPAA with caution and to follow appropriate safety protocols.
Future Directions
There are several future directions for the study of MPAA. One direction is the development of new pain medications based on MPAA. Another direction is the investigation of MPAA's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of MPAA and its potential side effects.
Synthesis Methods
The synthesis of MPAA involves the reaction of 3-methylacetophenone with N-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure MPAA.
properties
IUPAC Name |
2-(3-methylphenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-4-3-5-13(10-12)11-15(18)16-14-6-8-17(2)9-7-14/h3-5,10,14H,6-9,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYIXIRAHGVAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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